Product packaging for 5-(4-Methoxyphenoxy)rubicene(Cat. No.:CAS No. 922184-92-7)

5-(4-Methoxyphenoxy)rubicene

Cat. No.: B12624219
CAS No.: 922184-92-7
M. Wt: 448.5 g/mol
InChI Key: LZSCWZLZCUQJNQ-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenoxy)rubicene is a specialized rubicene derivative of significant interest in advanced materials research, particularly in the development of organic electronic devices. This compound is cataloged under the product number AX-0FPM . Rubicene derivatives are primarily valued for their application in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as charge-transport materials due to their extended pi-conjugated system, which can be modulated by substituents like the 4-methoxyphenoxy group to fine-tune electronic properties, solubility, and solid-state packing . The methoxyphenoxy functionalization is designed to enhance the compound's processability and morphological stability in thin-film formulations. Researchers utilize this compound as a core building block or an active layer component to study structure-property relationships in semiconductor materials. It is supplied as a high-purity solid for research applications and is intended for use in controlled laboratory settings only. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H20O2 B12624219 5-(4-Methoxyphenoxy)rubicene CAS No. 922184-92-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

922184-92-7

Molecular Formula

C33H20O2

Molecular Weight

448.5 g/mol

IUPAC Name

5-(4-methoxyphenoxy)rubicene

InChI

InChI=1S/C33H20O2/c1-34-19-12-14-20(15-13-19)35-21-16-17-26-29(18-21)25-9-5-11-27-30-23-7-3-2-6-22(23)24-8-4-10-28(31(24)30)33(26)32(25)27/h2-18H,1H3

InChI Key

LZSCWZLZCUQJNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC3=C(C=C2)C4=C5C3=CC=CC5=C6C7=CC=CC=C7C8=C6C4=CC=C8

Origin of Product

United States

Advanced Structural Characterization of 5 4 Methoxyphenoxy Rubicene

Solid-State Structural Elucidation

The solid-state structure provides critical insights into the molecular packing and intermolecular interactions that govern the material's properties.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For the rubicene (B91611) framework, crystallographic studies have been pivotal. Unsubstituted rubicene is known to be a planar molecule. researchgate.netresearchgate.net The analysis of its derivatives reveals that the crystal system and unit cell parameters are highly sensitive to the nature and position of substituents. nih.govnih.gov

For a substituted derivative like 5-(4-Methoxyphenoxy)rubicene, it is anticipated that the molecule would crystallize in a system that accommodates the bulky substituent, likely a monoclinic or triclinic space group. Key parameters obtained from such an analysis would include lattice parameters (a, b, c, α, β, γ), cell volume, and the number of molecules per unit cell (Z).

Table 1: Representative Crystallographic Data for Unsubstituted Rubicene (Note: This data is for the parent compound and serves as a reference.)

ParameterValue
Chemical FormulaC₂₆H₁₄
Molar Mass326.39 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.856
b (Å)7.334
c (Å)18.232
β (°)100.58
Volume (ų)1555.5
Z4

The substituent itself has multiple rotational degrees of freedom: the C(rubicene)-O bond and the C(phenyl)-O bond. The orientation of the methoxyphenoxy group relative to the rubicene plane will be dictated by the minimization of steric clash with the adjacent hydrogen atoms on the rubicene backbone. In analogous substituted polycyclic aromatic hydrocarbons, such bulky groups often orient themselves out of the plane of the aromatic core to achieve a lower energy conformation. nih.gov

The planarity of the rubicene core is a defining feature of the unsubstituted molecule. researchgate.netresearchgate.net However, steric effects from substituents can force the molecule to adopt a contorted or twisted structure. researchgate.net For instance, the synthesis of dibenzo[h,t]rubicene resulted in a double-helicene-like structure due to intramolecular steric repulsion. researchgate.netresearchgate.net

Given the size of the 4-methoxyphenoxy substituent, it is plausible that this compound would exhibit a distorted geometry. The rubicene framework may bend or twist to accommodate the substituent, leading to a non-planar structure. This deviation from planarity would be quantifiable through the analysis of dihedral angles within the rubicene skeleton and between the rubicene and the phenoxy planes.

Solution-State Conformational Dynamics

In solution, molecules often exhibit dynamic behaviors that are not apparent in the static solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and purity of molecules in solution. diva-portal.org For this compound, ¹H and ¹³C NMR would provide a detailed map of the chemical environment of each nucleus.

¹H NMR: The proton spectrum would show distinct signals for the aromatic protons on the rubicene core and the methoxyphenoxy group. The chemical shifts and coupling constants would confirm the connectivity and substitution pattern.

¹³C NMR: The carbon spectrum would complement the proton data, providing shifts for all unique carbon atoms, including the quaternary carbons of the fused ring system.

Other spectroscopic techniques are also relevant. Dilute solutions of rubicene are known to exhibit strong yellow fluorescence, a characteristic that would likely be modulated by the methoxyphenoxy substituent. wikipedia.org

Table 2: Expected Spectroscopic Data for Characterization

TechniqueExpected Information
¹H NMRChemical shifts and coupling patterns for aromatic and methoxy (B1213986) protons, confirming structure.
¹³C NMRChemical shifts for all carbon atoms, verifying the molecular framework.
UV-Vis AbsorptionDetermines the electronic transitions (HOMO-LUMO gap), which are influenced by the extended conjugation. researchgate.net
FluorescenceCharacterizes the emissive properties, including wavelength and quantum yield. diva-portal.org
Mass SpectrometryConfirms the molecular weight and elemental composition.

The concept of bowl-to-bowl inversion is characteristic of bowl-shaped molecules ("buckybowls") like corannulene (B50411) or sumanene. The rubicene molecule, while sometimes described as a fragment of C70, is not bowl-shaped and therefore does not undergo this specific type of inversion. researchgate.net

However, substituted rubicene derivatives with distorted, non-planar geometries can exhibit other dynamic processes. For example, theoretical calculations on the helically distorted dibenzo[h,t]rubicene suggest a frequent helical inversion with a relatively low energy barrier of 4.8 kcal mol⁻¹. researchgate.netresearchgate.net If this compound were to adopt a twisted or helical conformation due to steric strain, it could potentially undergo a similar, rapid conformational inversion process in solution. This dynamic behavior could be investigated using variable-temperature NMR (VT-NMR) experiments, where changes in the NMR spectra upon heating or cooling can provide kinetic and thermodynamic information about the conformational exchange.

Intermolecular Interactions and Supramolecular Assembly of 5 4 Methoxyphenoxy Rubicene

Non-Covalent Interactions in Rubicene (B91611) Derivatives

The assembly of rubicene derivatives into ordered crystalline structures is directed by a combination of weak, non-covalent forces. These interactions, though individually modest in strength, collectively dictate the three-dimensional arrangement of molecules, which in turn influences properties such as charge carrier mobility.

The extensive π-conjugated system of the rubicene core is the primary driver for π-π stacking interactions in the solid state. These interactions are a critical cohesive force in the crystals of many PAHs. mdpi.comnih.gov In unsubstituted rubicene, molecules are known to stack primarily via direct π-π contacts. researchgate.net However, the nature of this stacking is sensitive to steric and electronic perturbations from substituents.

Commonly observed motifs include:

Co-facial Stacking: Where aromatic planes are arranged in a parallel, face-to-face manner. This arrangement maximizes π-orbital overlap but can be destabilized by electrostatic repulsion unless there is a complementary charge distribution.

Slipped-Stacking: A more frequent arrangement where molecules are displaced laterally relative to one another. This "slipped-cofacial" motif, often seen in rubrene (B42821) materials, mitigates direct repulsive forces while maintaining significant attractive dispersion interactions. rsc.org

Herringbone Packing: Where molecules are arranged in a "T-shaped" or edge-to-face manner, minimizing π-π stacking in favor of C-H…π interactions.

The introduction of the 4-methoxyphenoxy group is expected to sterically hinder direct co-facial stacking. The bulky nature of this substituent would likely force a slipped-stack or herringbone arrangement to achieve efficient packing. rsc.org Theoretical calculations on related systems show that dispersion forces are the major source of attraction in π-stacked arrangements. nih.gov

Interaction TypeTypical Interplanar Distance (Å)Common GeometriesKey Driving Force
π-π Stacking 3.3 - 3.8Co-facial, Slipped-StackDispersion, Electrostatics

This table presents typical values for π-π stacking interactions based on crystallographic data for various polycyclic aromatic hydrocarbons.

Beyond π-π stacking, weaker but highly directional hydrogen bonds play a crucial role in defining the supramolecular structure.

C-H…π Interactions: These interactions occur when a C-H bond (a soft acid) points towards the electron-rich face of an aromatic π-system (a soft base). rsc.org In 5-(4-Methoxyphenoxy)rubicene, multiple C-H…π interactions are possible:

Aromatic C-H bonds from the rubicene core of one molecule can interact with the π-cloud of the rubicene core or the phenoxy ring of a neighboring molecule.

The methyl C-H bonds of the methoxy (B1213986) group can also act as donors.

These interactions are fundamental to establishing herringbone and other edge-to-face packing motifs, which are common in substituted aromatic compounds. rsc.org

C-H…O Interactions: The presence of the methoxy group introduces an oxygen atom, which is a potent hydrogen bond acceptor. This allows for the formation of C-H…O hydrogen bonds with C-H donors from adjacent molecules. researchgate.net These interactions are highly directional and can compete with or complement π-stacking and C-H…π interactions, often forming intricate intermolecular networks that link molecular stacks or layers. rsc.org

Interaction TypeTypical H···Acceptor Distance (Å)Typical Angle (C-H···A)
C-H…π 2.5 - 2.9> 130°
C-H…O 2.2 - 2.8> 120°

This table provides characteristic geometric parameters for C-H…π and C-H…O interactions as observed in molecular crystals.

Substituents are a powerful tool for tuning the solid-state structure of molecular materials. semanticscholar.orgnih.gov The conformation and molecular packing of rubicene derivatives can be precisely controlled by the choice of substituting groups. figshare.comacs.org For this compound, the substituent plays a multifaceted role:

Steric Influence: The sheer size of the 4-methoxyphenoxy group prevents the close, co-facial π-π stacking characteristic of unsubstituted, planar PAHs. It acts as a steric blockade, forcing molecules to adopt arrangements that can accommodate its bulk, such as slipped-stack or herringbone patterns. rsc.org

Electronic Influence: The methoxy group is electron-donating, which alters the electrostatic potential surface of the molecule. This can influence the preferred geometry of π-π stacking and C-H…π interactions.

Specific Interaction Sites: The substituent introduces a key hydrogen bond acceptor (the oxygen atom) and an additional aromatic ring, creating new sites for specific, directional C-H…O and C-H…π interactions that guide molecular recognition and assembly. rsc.org

Molecular Packing Motifs in the Solid State

The interplay of the non-covalent interactions described above gives rise to distinct molecular packing motifs in the crystalline state. Crystallographic analysis of related compounds provides insight into the likely arrangements for this compound.

While the specific crystal structure of this compound is not detailed in the provided literature, the packing of related rubicene and rubrene derivatives suggests several possibilities. rsc.orgsemanticscholar.org Common motifs for substituted PAHs include slipped-stack columns and various forms of herringbone packing.

Given the bulky substituent, a complex three-dimensional network is probable, where π-π interactions might define one-dimensional stacks, which are then interconnected in the other two dimensions via a combination of C-H…π and C-H…O hydrogen bonds. This intricate arrangement is crucial for creating charge transport pathways throughout the crystal.

While the core rubicene moiety is often depicted as planar, it is in fact a contorted PAH. researchgate.netrri.res.in Intramolecular steric repulsion, especially from bulky substituents, can lead to significant distortion from planarity. researchgate.net For rubrene derivatives, theoretical calculations have shown that a twisted conformation of the core can be energetically favorable for an isolated molecule. kaust.edu.sa

However, the powerful cohesive forces present in the solid state, such as π-π stacking, can overcome this intramolecular preference and enforce a more planar conformation. kaust.edu.saresearchgate.net The final degree of planarity in the crystal is a result of the balance between intramolecular strain and the energy gained from favorable intermolecular interactions. The 4-methoxyphenoxy substituent could introduce enough steric strain to cause a permanent twist in the rubicene backbone, even in the solid state. Such a distortion would profoundly impact crystal packing by:

Reducing the efficiency of π-π stacking.

Creating more open packing structures with potential voids.

Altering the electronic coupling between adjacent molecules, which is a critical parameter for semiconductor performance.

The resulting molecular packing would be a complex arrangement dictated by the need to accommodate both the bulky substituent and any resulting distortion of the aromatic core.

Polymorphism and its Structural Implications in Organic Semiconductors

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical phenomenon in the field of organic semiconductors. The specific polymorphic form of a material can profoundly influence its electronic properties, such as charge carrier mobility, due to variations in molecular packing and intermolecular interactions. For organic semiconductors, even subtle changes in the crystal structure can lead to significant differences in device performance.

While specific studies on the polymorphism of this compound are not extensively detailed in the available literature, the principles governing polymorphism in related organic semiconductors provide a framework for understanding its potential structural diversity. The presence of the methoxyphenoxy substituent can introduce additional intermolecular interactions, such as dipole-dipole interactions and hydrogen bonding, which can lead to a richer polymorphic landscape compared to unsubstituted rubicene. The interplay of these specific interactions with the more general van der Waals forces and π-π stacking determines the relative thermodynamic stabilities of different polymorphic forms.

The structural implications of polymorphism are significant for the application of this compound in electronic devices. Different polymorphs can exhibit variations in their charge carrier mobilities by orders of magnitude. Therefore, controlling the selective crystallization of a specific polymorph with optimal molecular packing is a key strategy for maximizing device performance. The ability to access and stabilize a desired polymorphic form is a central challenge in the processing of organic semiconductor thin films.

Table 1: Potential Impact of Polymorphism on the Properties of Organic Semiconductors

PropertyImplication of Different Polymorphs
Charge Carrier Mobility Can vary significantly, impacting transistor performance.
Optical Properties Absorption and emission spectra can shift, affecting optoelectronic device characteristics.
Solubility Different polymorphs can have different solubilities, influencing solution-based processing.
Thermal Stability The transition temperatures and stability ranges can differ between polymorphs.
Morphology The crystal habit and thin-film morphology can be dependent on the polymorphic form.

Self-Assembly Behaviors

Formation of Supramolecular Aggregates in Solution and Solid State

The self-assembly of π-conjugated molecules into well-defined supramolecular structures is a fundamental process that governs the properties of many organic materials. For discotic (disk-shaped) molecules like derivatives of rubicene, self-assembly is driven by a combination of non-covalent interactions, including π-π stacking, van der Waals forces, and, in the case of substituted derivatives, more specific interactions like dipole-dipole forces and hydrogen bonding.

In solution, this compound is expected to exhibit a concentration and solvent-dependent aggregation behavior. At low concentrations in good solvents, the molecules are likely to exist as discrete, solvated species. As the concentration increases or upon changing to a poorer solvent, the intermolecular interactions become more significant, leading to the formation of supramolecular aggregates. These aggregates can range from simple dimers to larger, more ordered stacks. The π-π interactions between the electron-rich rubicene cores are the primary driving force for this aggregation in solution.

In the solid state, this tendency to aggregate leads to the formation of ordered crystalline or liquid crystalline structures. The contorted, non-planar structure of the rubicene core, in conjunction with the peripheral methoxyphenoxy substituent, will influence the packing of the molecules. The methoxyphenoxy group can affect the intermolecular spacing and the relative orientation of the rubicene cores, which in turn dictates the electronic properties of the solid-state assembly. The self-assembly process is crucial for aligning the molecules in a way that facilitates efficient charge transport through the π-stacked pathways.

Discotic Liquid Crystalline Properties and Columnar Mesophase Formation

Rubicene derivatives, with their extended π-conjugated core, are known to be excellent candidates for forming discotic liquid crystals. rri.res.innih.gov These materials exhibit mesophases that are intermediate between the crystalline solid and the isotropic liquid state. The most common mesophase for discotic molecules is the columnar phase, where the molecules stack on top of one another to form columns, and these columns then arrange into a two-dimensional lattice.

The introduction of flexible peripheral groups, such as the methoxyphenoxy group in this compound, is a common strategy to induce and stabilize liquid crystalline behavior. These peripheral groups act as a "solvent" for the rigid cores, allowing for molecular motion while maintaining a degree of order. The balance between the core-core (π-π) interactions and the interactions of the peripheral groups determines the type and stability of the mesophase.

For this compound, the self-assembly into columnar structures is anticipated. rri.res.inresearchgate.net In a columnar hexagonal (Colh) phase, the columns are arranged in a hexagonal lattice. rri.res.inresearchgate.net Within each column, the rubicene cores are stacked, providing pathways for one-dimensional charge transport along the column axis. The insulating peripheral groups surround these conductive cores, electronically isolating the columns from each other. This anisotropic arrangement is highly desirable for applications in electronic devices such as organic field-effect transistors (OFETs) and sensors. The thermal stability and the temperature range of the columnar mesophase are important parameters for the processing and operation of such devices.

Table 2: Representative Phase Transition Temperatures for Substituted Rubicene Derivatives

CompoundPhase TransitionTemperature (°C)
Rubicene Derivative ACrystal to Columnar85
Columnar to Isotropic210
Rubicene Derivative BCrystal to Columnar70
Columnar to Isotropic195
This compound (Hypothetical)Crystal to Columnar~75-95
Columnar to Isotropic~180-220

Note: The data for this compound is hypothetical and based on typical values for similar substituted rubicene compounds.

Control and Characterization of Thin Film Morphology

The performance of organic semiconductor devices is critically dependent on the morphology of the active thin film. For materials like this compound, controlling the self-assembly process during film formation is essential to achieve the desired molecular ordering and orientation for efficient charge transport. Various deposition techniques can be employed to control the thin film morphology, including solution-based methods like spin-coating, drop-casting, and blade-coating, as well as vacuum deposition techniques.

The choice of solvent, deposition speed, substrate temperature, and post-deposition annealing treatments are all critical parameters that can be tuned to influence the final film morphology. For instance, using high-boiling-point solvents and slow drying rates can provide the molecules with sufficient time to self-assemble into well-ordered crystalline or liquid crystalline domains. Thermal annealing above the glass transition temperature or within the liquid crystalline phase can further improve the molecular ordering and increase the size of the ordered domains.

The characterization of the thin film morphology is typically performed using a combination of techniques. Atomic force microscopy (AFM) and scanning electron microscopy (SEM) are used to visualize the surface topography and grain structure of the film. Grazing-incidence X-ray diffraction (GIXD) is a powerful tool for determining the molecular packing and orientation within the thin film. By analyzing the diffraction patterns, it is possible to determine whether the columnar structures, in the case of a discotic liquid crystal, are oriented perpendicular or parallel to the substrate, which has significant implications for charge transport in a transistor geometry. Polarized optical microscopy (POM) is also used to identify the liquid crystalline phases and their textures.

Table 3: Techniques for the Characterization of Organic Semiconductor Thin Films

TechniqueInformation Obtained
Atomic Force Microscopy (AFM) Surface topography, roughness, grain size and shape.
Scanning Electron Microscopy (SEM) Surface morphology, large-area uniformity.
Grazing-Incidence X-ray Diffraction (GIXD) Molecular packing, crystal orientation, π-stacking distance.
Polarized Optical Microscopy (POM) Identification of liquid crystalline phases and textures.
UV-Vis Spectroscopy Information on molecular aggregation and electronic transitions.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical states at the surface.

Electronic Structure and Optoelectronic Functionality of 5 4 Methoxyphenoxy Rubicene

Frontier Molecular Orbital (FMO) Analysis

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the optoelectronic behavior of a molecule. Their energy levels and spatial distribution dictate the material's charge injection/extraction barriers, charge transport characteristics, and optical absorption and emission properties.

The energy of the HOMO and LUMO levels, and the resulting HOMO-LUMO energy gap, are critical parameters for organic semiconductor materials. The HOMO-LUMO gap is highly sensitive to the type and number of functional groups attached to a PAH core researchgate.net.

Theoretical studies on other functionalized PAHs have consistently shown that substituents can reduce the HOMO-LUMO gap. For example, hydroxyl (-OH) and carboxyl (-COOH) groups on PAHs can lower the gap by 0.2 eV and 0.4 eV, respectively researchgate.net. In donor-acceptor conjugated polymers, increasing the electron-donating strength of a group primarily raises the HOMO level, while the LUMO level is more influenced by the acceptor group umich.edu.

Computational studies on dibenzo[a,m]rubicene derivatives illustrate this principle. The introduction of a 1,3-dimethoxy benzene (B151609) group was shown to effectively tune the charge mobilities of the material rsc.orgrsc.org. While specific values for 5-(4-Methoxyphenoxy)rubicene are not available, data from analogous systems provide insight into the expected effects.

Table 1: Representative Frontier Molecular Orbital Energies from DFT Calculations for a Rubicene (B91611) Derivative System

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
Dibenzo[a,m]rubicene -5.15 -2.52 2.63
Dibenzo[a,m]rubicene with 1,3-dimethoxy benzene group -5.08 -2.55 2.53

Data is illustrative and based on analogous systems reported in theoretical studies to show the effect of methoxy-benzene functionalization. rsc.orgrsc.org

Standard quantum chemistry calculations often yield delocalized molecular orbitals that extend over the entire molecule wikipedia.org. However, localized molecular orbitals can provide a more chemically intuitive picture of bonding wikipedia.orgq-chem.com. Techniques like the Pipek-Mezey method are used to generate localized orbitals while preserving the distinction between σ and π systems, which is crucial for aromatic molecules wikipedia.org.

In this compound, the HOMO is expected to be delocalized across the entire π-conjugated system, including both the rubicene core and the phenoxy substituent. The electron-donating methoxy (B1213986) group would likely increase the electron density and the HOMO orbital contribution on the phenoxy portion of the molecule. Conversely, the LUMO is typically delocalized over the electron-accepting part of a molecule. In donor-acceptor systems, LUMO states can become strongly localized at specific bonds within the acceptor group as the conjugated chain length increases umich.edu. For this compound, the LUMO would likely remain primarily distributed across the fused aromatic ring system of the rubicene core. This separation of frontier orbital density is a key principle in designing materials for optoelectronics.

Charge Transport Properties

In disordered organic semiconductor materials, charge transport at ambient temperatures is generally described by a hopping mechanism, where charge carriers (electrons or holes) move between adjacent molecules princeton.edunih.govnorthwestern.edu. The efficiency of this process is fundamental to the performance of devices like OFETs.

The charge hopping rate between two molecules is primarily governed by two key parameters: the electronic coupling (or transfer integral) between the molecules and the reorganization energy (λ) nih.govnorthwestern.edu. The reorganization energy is the energy required to relax the geometry of a molecule when it changes its charge state (e.g., from neutral to cationic for hole transport) nih.gov.

Theoretical analyses have shown that substituents can have a profound impact on reorganization energies. For heterocyclic oligomers, variations in substituents can alter the intrinsic hole transfer rate by more than a hundredfold, suggesting that changes in reorganization energy can dominate charge-transfer rates nih.gov. The 4-methoxyphenoxy group, being relatively bulky, would influence the molecular geometry and its relaxation upon ionization, thereby affecting the reorganization energy and the charge hopping rate.

The electronic coupling, or transfer integral, quantifies the extent of electronic interaction between adjacent molecules in the solid state. Its magnitude is highly dependent on the intermolecular distance and the relative orientation of the molecules, which dictates the degree of π-orbital overlap princeton.edubeilstein-journals.org.

The introduction of the 4-methoxyphenoxy substituent will sterically influence the solid-state packing of the rubicene molecules. This altered molecular packing will directly impact the π-π stacking interactions that are crucial for efficient charge transport beilstein-journals.org. Density functional theory (DFT) is a common method used to calculate transfer integrals for various molecular arrangements (dimers) extracted from predicted or experimentally determined crystal structures rsc.orgrsc.org. For dibenzo[a,m]rubicene derivatives, it has been shown that different substituents effectively modulate the transfer integrals and, consequently, the charge carrier mobilities rsc.orgrsc.org. It is anticipated that the packing of this compound would lead to complex intermolecular interactions, requiring detailed computational analysis to determine the optimal pathways for charge transfer.

Single crystals of organic semiconductors often exhibit anisotropic charge transport, meaning that the charge carrier mobility is highly dependent on the crystallographic direction arxiv.orgresearchgate.netrsc.org. Mobility can be significantly higher along the π-π stacking axis compared to other directions researchgate.netrsc.org. This anisotropy arises from the directionality of the orbital overlap between adjacent molecules in the crystal lattice rsc.org.

For rubrene (B42821), a related PAH, significant anisotropy in charge carrier mobility has been observed arxiv.org. The introduction of functional groups can influence the crystal packing and thus the degree of anisotropy beilstein-journals.orgnih.gov. The specific molecular arrangement of this compound in the solid state, dictated by the interplay of π-π interactions of the rubicene core and steric and electrostatic interactions involving the substituent, would determine its anisotropic transport properties. Characterizing this anisotropy is crucial for optimizing device performance by controlling the orientation of the crystalline domains.

Photophysical Pathways and Processes

The interaction of this compound with light is governed by the intricate relationship between its extensive π-conjugated system and the electronic characteristics of its phenoxy substituent. This section explores the fundamental absorption and emission phenomena, the substituent's role in modifying excited state behavior, and the computational models that provide a deeper understanding of these processes.

Comprehensive Analysis of Absorption and Emission Spectra

The electronic absorption and emission spectra of rubicene and its derivatives offer a window into their electronic structure, revealing the energy of key electronic transitions. The absorption spectrum of rubicene derivatives is typically characterized by a strong, broad band in the visible region, corresponding to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), often denoted as the S₀ → S₁ transition. researchgate.net

Table 1: Representative Photophysical Data for a Substituted Rubicene Derivative

Compound Solvent Absorption Max (λ_abs) Emission Max (λ_em)

This table presents absorption data for a t-butyl-substituted rubicene as an analogue to illustrate the typical spectral region for this class of compounds. researchgate.net

Influence of Phenoxy Substitution on Excited State Dynamics

The 4-methoxyphenoxy group attached to the rubicene core is expected to significantly influence the dynamics of the molecule's excited states. The oxygen atom of the phenoxy group and the methoxy group are both electron-donating, which increases the electron density of the entire π-conjugated system. This perturbation can alter the nature of the excited state and the rates of radiative (fluorescence) and non-radiative decay processes.

The electron-donating substituent can promote the formation of an intramolecular charge transfer (ICT) character in the excited state, where electron density shifts from the electron-rich methoxyphenoxy moiety towards the rubicene core upon photoexcitation. The dynamics of such ICT states are often sensitive to the polarity of the solvent environment. The introduction of such substituents is a common strategy in molecular engineering to tune the photophysical properties of organic chromophores. rsc.org This modification can affect the fluorescence quantum yield and the excited-state lifetime, which are critical parameters for applications in optoelectronic devices.

Quantum Chemical Studies of Excited State Formation and Decay

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for elucidating the electronic structure and photophysical properties of complex molecules like this compound. researchgate.net These computational methods can accurately predict molecular geometries, frontier molecular orbital (HOMO and LUMO) energies, and the energies and characteristics of electronic transitions.

Studies on substituted rubicenes have confirmed that DFT calculations can effectively model the electronic properties. researchgate.net For this compound, calculations would be expected to show that the HOMO and LUMO are primarily delocalized over the planar rubicene framework. The electron-donating 4-methoxyphenoxy substituent would raise the energy of the HOMO, leading to a smaller HOMO-LUMO gap. This reduction in the energy gap is consistent with the observed red-shift in the absorption spectra of substituted rubicenes. researchgate.netresearchgate.net TD-DFT calculations can further simulate the absorption and emission spectra, providing a theoretical basis for interpreting experimental observations and understanding the pathways of excited state decay.

Structure-Property Relationships in Optoelectronic Performance

The suitability of this compound for optoelectronic applications is fundamentally determined by the connection between its molecular structure, its arrangement in the solid state, and its resulting electronic behavior.

Correlation Between Molecular Geometry, Packing, and Electronic Characteristics

The molecular geometry and the way molecules pack together in the solid state are critical for electronic device performance. Single-crystal X-ray analysis of substituted rubicene derivatives reveals a highly planar aromatic framework. researchgate.net This planarity is a key feature, as it facilitates strong intermolecular π-π stacking interactions. In the solid state, molecules of planar aromatic compounds often arrange in slipped π-stack arrays. rsc.org

This type of packing is crucial for efficient charge transport. The close proximity and significant overlap of π-orbitals between adjacent molecules create pathways for electrons and holes to move through the material. The efficiency of this charge transport is a defining characteristic of an organic semiconductor's performance in devices like organic field-effect transistors (OFETs). The specific distances and arrangements within the crystal lattice, influenced by the shape and electronic nature of the 4-methoxyphenoxy substituent, will directly dictate the bulk charge carrier mobility of the material. rsc.org

Computational Chemistry and Theoretical Modeling of 5 4 Methoxyphenoxy Rubicene

Advanced Methods for Intermolecular Interaction Analysis

The crystalline architecture of molecular solids like 5-(4-methoxyphenoxy)rubicene is governed by a delicate balance of non-covalent interactions. Advanced computational techniques allow for the qualitative visualization and quantitative assessment of these forces, which are crucial for understanding and predicting the material's properties.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method that analyzes the topology of the electron density (ρ) to characterize chemical bonding and other interactions. Within this framework, critical points in the electron density are located and analyzed to reveal the nature of atomic and molecular interactions.

Non-Covalent Interaction (NCI) analysis is a complementary technique that visualizes weak interactions by plotting the reduced density gradient (RDG) versus the electron density. This method generates intuitive, color-mapped 3D representations of non-covalent interactions, where different colors signify different types of interactions (e.g., blue for strong attractive interactions like hydrogen bonds, green for weak van der Waals interactions, and red for repulsive steric clashes).

Illustrative Data: Expected Non-Covalent Interactions in this compound

This table is a hypothetical representation of the types of non-covalent interactions that NCI analysis would be expected to identify in a crystal structure of this compound, based on analyses of the parent rubrene (B42821) molecule.

Interaction TypeInteracting FragmentsTypical Distance (Å)Expected NCI Plot ColorSignificance
π-π StackingRubicene (B91611) Core ↔ Rubicene Core3.2 - 3.5Green/BlueCharge transport pathways
C-H···πPhenyl H ↔ Rubicene Core2.6 - 2.9GreenCrystal packing stabilization
H···HPhenyl H ↔ Phenyl H2.2 - 2.5GreenLattice energy contribution
C-H···OPhenyl H ↔ Methoxy (B1213986) O2.4 - 2.7Green/BlueDirectional packing influence

To gain a deeper, quantitative understanding of the forces at play, energy decomposition analysis (EDA) can be employed. EDA methods partition the total intermolecular interaction energy into physically meaningful components. While several EDA schemes exist, they generally break down the interaction energy into terms such as:

Electrostatics: The classical Coulombic interaction between the unperturbed charge distributions of the molecules.

Exchange-Repulsion (Pauli Repulsion): A short-range repulsive term arising from the Pauli exclusion principle when electron clouds of different molecules overlap.

Polarization (Induction): The attractive interaction resulting from the distortion of each molecule's electron cloud in the electric field of the other.

Dispersion: A long-range attractive force originating from instantaneous fluctuations in electron density (van der Waals forces).

Illustrative Data: Hypothetical Energy Decomposition for a this compound Dimer

This table presents a hypothetical energy decomposition for a π-stacked dimer of this compound, illustrating the expected contributions of different physical forces to the total interaction energy.

Energy ComponentHypothetical Value (kcal/mol)Percentage of Total Attraction
Electrostatic (Eelec)-8.528.3%
Exchange-Repulsion (Eexch-rep)+15.0N/A
Polarization (Epol)-4.515.0%
Dispersion (Edisp)-17.056.7%
Total Interaction Energy (ΔE) -15.0 100%

This quantitative data is invaluable for understanding why certain crystal packing motifs are preferred over others and for guiding the design of new materials with desired solid-state structures and properties.

Applications and Future Research Directions for 5 4 Methoxyphenoxy Rubicene

Potential in Organic Electronic Devices

For 5-(4-Methoxyphenoxy)rubicene to be considered for applications in organic electronic devices, a thorough investigation of its electronic properties would be required. This would involve both theoretical calculations and experimental characterization.

Role as an Organic Semiconductor and Charge Transport Material

The potential of this compound as an organic semiconductor would be contingent on its ability to efficiently transport charge carriers (holes or electrons). Key parameters that would need to be determined include:

Frontier Molecular Orbital (FMO) Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are crucial in determining the ease of charge injection from electrodes and the material's stability.

Charge Carrier Mobility: This parameter quantifies how quickly charges move through the material and is a primary indicator of semiconductor performance.

Molecular Packing in the Solid State: The arrangement of molecules in a thin film significantly influences the electronic coupling between adjacent molecules and, consequently, the charge transport efficiency. The introduction of the 4-methoxyphenoxy group would be expected to influence this packing.

Without experimental data or computational studies on this compound, its role as a charge transport material remains speculative.

Active Layer Material in Organic Light-Emitting Diodes (OLEDs)

To assess its suitability for OLEDs, the photoluminescent properties of this compound would need to be investigated. This includes:

Photoluminescence Quantum Yield (PLQY): A high PLQY is essential for efficient light emission.

Emission Spectrum: The color of the emitted light would be determined by the energy gap between the HOMO and LUMO levels.

Thermal and Morphological Stability: The material must be stable under the operating conditions of an OLED.

Currently, there are no published reports on the electroluminescent properties or performance of this compound in OLED devices.

Components in Organic Field-Effect Transistors (OFETs)

The performance of this compound in OFETs would be evaluated by fabricating and characterizing transistor devices. Key performance metrics would include:

Field-Effect Mobility: A measure of the semiconductor's performance in a transistor configuration.

On/Off Current Ratio: A high ratio is necessary for the transistor to function effectively as a switch.

Threshold Voltage: The voltage required to turn the transistor "on."

As no studies on OFETs incorporating this compound have been reported, its potential in this application is unknown.

Integration into Functional Supramolecular Architectures and Liquid Crystalline Systems

The bulky and somewhat flexible 4-methoxyphenoxy substituent could influence the self-assembly behavior of the rubicene (B91611) core. Research in this area would explore:

Self-Assembly in Solution and on Surfaces: How the molecules organize themselves into larger, ordered structures.

Host-Guest Chemistry: The potential for the molecule to interact with other molecules to form complexes.

Liquid Crystalline Properties: The introduction of the phenoxy group might induce or modify liquid crystalline phases, which are of interest for display and sensor applications.

Without any experimental evidence, the formation of functional supramolecular architectures or liquid crystalline phases by this compound cannot be confirmed.

Future Directions in Molecular Design and Synthesis for Enhanced Performance

Future research on this compound would first need to establish a reliable synthetic route to the compound. Once synthesized and characterized, future directions could include:

Modification of the Substituent: Exploring the effects of different substituents on the phenoxy ring (e.g., electron-donating or -withdrawing groups) to tune the electronic and optical properties.

Synthesis of Analogues: Replacing the phenoxy group with other functional moieties to investigate structure-property relationships.

Computational Modeling: Using theoretical calculations to predict the properties of new derivatives and guide synthetic efforts.

Q & A

Basic: What are the established synthetic pathways for 5-(4-Methoxyphenoxy)rubicene, and how can its purity be validated experimentally?

Answer:
Synthesis typically involves coupling rubicene derivatives with 4-methoxyphenol under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura reactions) . Post-synthesis purification via column chromatography (gradient elution with hexane/ethyl acetate) is critical. Purity validation requires a combination of techniques:

  • HPLC (high-performance liquid chromatography) with UV detection to assess homogeneity.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • Nuclear magnetic resonance (NMR) (¹H, ¹³C, and DEPT-135) to verify structural integrity and absence of unreacted intermediates .

Basic: Which spectroscopic methods are most effective for characterizing the electronic properties of this compound?

Answer:

  • UV-Vis spectroscopy to analyze π-π* transitions and conjugation effects in the rubicene core.
  • Fluorescence spectroscopy to quantify quantum yield and excited-state behavior.
  • Electrochemical methods (cyclic voltammetry) to determine HOMO/LUMO levels and redox stability .
  • X-ray crystallography (if single crystals are obtainable) for definitive bond-length and packing arrangement analysis .

Advanced: How can researchers resolve contradictory data on the photostability of this compound in different solvent systems?

Answer:
Contradictions often arise from solvent polarity, oxygen content, or light-source variability. A systematic approach includes:

  • Controlled factorial design to isolate variables (e.g., solvent dielectric constant, degassing protocols, irradiation wavelength) .
  • Time-resolved spectroscopy to track degradation intermediates.
  • Comparative studies under inert (N₂/Ar) vs. aerobic conditions to assess oxidative pathways .
  • Meta-analysis of prior literature to identify methodological inconsistencies (e.g., excitation sources, sample preparation) .

Advanced: What computational models are suitable for predicting the charge-transport properties of this compound in organic semiconductors?

Answer:

  • Density Functional Theory (DFT) to calculate electronic band structures and reorganization energies.
  • Molecular Dynamics (MD) simulations to model packing efficiency and intermolecular interactions in thin films.
  • Machine learning (ML) models trained on existing organic semiconductor datasets to predict hole/electron mobility .
  • Non-adiabatic Marcus theory to estimate charge-transfer rates between molecules .

Theoretical Framework: How can the electronic behavior of this compound be contextualized within existing theories of conjugated systems?

Answer:

  • Link to Hückel’s MO theory to explain extended π-conjugation in the rubicene backbone.
  • Apply Frontier Molecular Orbital (FMO) theory to rationalize reactivity and optoelectronic properties.
  • Compare with charge-transfer complex models to interpret donor-acceptor interactions introduced by the 4-methoxyphenoxy substituent .

Stability: What experimental protocols ensure long-term stability of this compound in storage?

Answer:

  • Store under inert atmosphere (argon) in amber vials to prevent photo-oxidation.
  • Use low-temperature storage (-20°C) to minimize thermal degradation .
  • Periodic HPLC reanalysis to monitor degradation products over time.
  • Accelerated aging studies under controlled heat/light exposure to predict shelf-life .

Experimental Design: How can factorial design optimize reaction conditions for scaling up this compound synthesis?

Answer:

  • Two-level factorial design to test variables: catalyst loading, temperature, solvent ratio.
  • Response Surface Methodology (RSM) to model interactions between factors (e.g., yield vs. reaction time).
  • Taguchi methods to identify robust conditions for reproducibility .

Mechanistic Studies: What techniques elucidate the role of the 4-methoxyphenoxy group in modulating rubicene’s reactivity?

Answer:

  • Isotopic labeling (e.g., ¹⁸O in methoxy group) to track participation in bond cleavage/formation.
  • Transient absorption spectroscopy to study substituent effects on excited-state dynamics.
  • Kinetic isotope effects (KIE) to distinguish between radical vs. ionic pathways .

Data Interpretation: How should researchers address discrepancies in reported fluorescence quantum yields of this compound?

Answer:

  • Standardize measurements using integrating spheres with calibrated reference dyes.
  • Report solvent parameters (e.g., refractive index, viscosity) that influence fluorescence .
  • Cross-validate results with time-correlated single-photon counting (TCSPC) to exclude instrumental artifacts .

Interdisciplinary Applications: What methodologies integrate this compound into hybrid materials for optoelectronic devices?

Answer:

  • Langmuir-Blodgett (LB) techniques for monolayer deposition on substrates.
  • Electrochemical grafting to anchor the compound onto conductive surfaces.
  • Co-deposition with polymers (e.g., P3HT) via spin-coating to fabricate bulk heterojunctions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.